molecular formula C20H28O4 B1139154 Dehydroandrographolide CAS No. 134418-28-3

Dehydroandrographolide

Cat. No. B1139154
M. Wt: 332.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Dehydroandrographolide and its derivatives can be synthesized through various chemical processes. One method involves reacting andrographolide with succinic anhydride under specific conditions to produce dehydroandrographolide succinate, a key intermediate for further derivatization. Improvements in synthesis methods have focused on increasing yield and reducing toxicity, highlighting the importance of structure-activity relationships in developing effective derivatives (Chen et al., 2014) (Liu Yan, 2006).

Molecular Structure Analysis

The molecular structure of dehydroandrographolide includes a characteristic α,β-unsaturated lactone group and multiple hydroxyl groups, which are crucial for its biological activity. Advances in structural analysis, such as X-ray crystallography and NMR, have provided detailed insights into its stereochemistry, facilitating the design of novel derivatives with enhanced activity (Singh & Chaudhuri, 2013).

Chemical Reactions and Properties

Dehydroandrographolide participates in various chemical reactions, including acylation, reduction, and oxidation, to produce a wide range of derivatives with diverse biological activities. These reactions are influenced by its functional groups, leading to modifications in its chemical structure and subsequent biological properties (Mathad, Kumar, & Raj, 2006).

Physical Properties Analysis

The physical properties of dehydroandrographolide, such as solubility, melting point, and stability, are critical for its application in pharmaceutical formulations. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to analyze these properties, ensuring the compound's purity and consistency for medicinal use (Chen et al., 2007).

Chemical Properties Analysis

The chemical properties of dehydroandrographolide, including its reactivity and interaction with biological molecules, underpin its pharmacological effects. Studies focusing on its ability to undergo specific reactions, such as deprotonation and dedeuteration, provide insight into its mechanism of action at the molecular level (Huo et al., 2021).

Scientific Research Applications

Quality Control in Herbal Medicines

Dehydroandrographolide is a key component in quality control of herbal medicines like Fructus gardeniae and Common Andrographis Herb. A high-performance liquid chromatographic method has been developed for determining dehydroandrographolide in these herbs, ensuring the quality of herbal preparations (Ding et al., 2008).

Anti-Hepatitis B Virus Properties

Research has shown that dehydroandrographolide and its derivatives exhibit activity against HBV DNA replication. A series of dehydroandrographolide derivatives with lower cytotoxicity have been synthesized, showing promise in the development of new anti-HBV drugs (Chen et al., 2014).

Biotransformation Studies

Dehydroandrographolide undergoes biotransformation by Cunninghamella elegans, resulting in several transformed products. This includes new compounds like 3-oxo-2β-hydroxy-dehydroandrographolide, contributing to our understanding of the metabolism and potential therapeutic uses of dehydroandrographolide (Xin et al., 2009).

Antitumor Activity

Novel hybrids of dehydroandrographolide with nitric oxide-releasing moieties have shown potent antitumor activity. These hybrids, like compound I-5, have been evaluated for their effectiveness in inhibiting the proliferation of cancer cells, offering potential in cancer therapy (Yan et al., 2018).

Microbial Transformation for Derivative Production

Microbial transformation methods have been used to produce dehydroandrographolide from andrographolide, utilizing strains like Serratia proteamaculans. This process has been crucial in yielding high amounts of dehydroandrographolide, a key step in the production of its derivatives (Hongmin, 2008).

HIV Inhibitor

Dehydroandrographolide has been identified as an inhibitor against the human immunodeficiency virus (HIV). Its derivative, dehydroandrographolide succinic acid monoester, exhibited non-toxicity to cells at certain concentrations and inhibited different strains of HIV, making it a potential agent in HIV treatment (Chang et al., 1991).

properties

CAS RN

134418-28-3

Product Name

Dehydroandrographolide

Molecular Formula

C20H28O4

Molecular Weight

332.43

Origin of Product

United States

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